Nonanedioic acid, diisooctyl ester

Catalog No.
S1539785
CAS No.
26544-17-2
M.F
C25H48O4
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanedioic acid, diisooctyl ester

CAS Number

26544-17-2

Product Name

Nonanedioic acid, diisooctyl ester

IUPAC Name

bis(6-methylheptyl) nonanedioate

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3

InChI Key

CYNJQGPDCDNZBL-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
  • Biocompatible Material Research

    Due to its non-toxic and biodegradable properties, DOA is being investigated for its potential use in developing biocompatible materials. Research suggests DOA may be suitable for applications such as:

    • Drug delivery systems: Studies have explored using DOA in microcapsules to deliver drugs within the body [].
    • Tissue engineering scaffolds: Research has investigated the use of DOA in creating scaffolds to support cell growth for tissue engineering applications [].
  • Tribology Research

    Tribology is the science of friction, lubrication, and wear. DOA's lubricating properties make it a potential lubricant candidate in various tribological research applications, including:

    • Studying friction and wear in mechanical components: Research has explored DOA as a lubricant for bearings and other mechanical components [].
    • Investigating lubricant properties in extreme environments: Some studies have investigated the use of DOA as a lubricant at high temperatures [].

Nonanedioic acid, diisooctyl ester, also known as diisooctyl azelate, has the molecular formula C25H48O4 and a molar mass of approximately 412.65 g/mol. This compound is characterized by its ester functional group formed from nonanedioic acid and diisooctyl alcohol. It appears as a colorless to pale yellow liquid with a density of about 0.905 g/mL at 25°C .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to nonanedioic acid and diisooctyl alcohol.
  • Transesterification: This compound can react with other alcohols to form different esters.
  • Esterification: It can react with carboxylic acids to form new esters.

These reactions are essential for its applications in various chemical syntheses and formulations.

Nonanedioic acid, diisooctyl ester can be synthesized through several methods:

  • Esterification Reaction: This involves the reaction between nonanedioic acid and diisooctyl alcohol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: Another method involves reacting a pre-existing ester with diisooctyl alcohol.
  • Direct Synthesis: Combining the appropriate amounts of nonanedioic acid and diisooctyl alcohol under controlled conditions can yield the desired ester directly.

These methods allow for the efficient production of nonanedioic acid, diisooctyl ester in both laboratory and industrial settings.

Unique FeaturesDiethyl phthalateC12H14O4PlasticizerWidely used in PVC applicationsDioctyl phthalateC24H38O4PlasticizerHigher molecular weight than nonanedioic acid, diisooctyl esterDiisononyl phthalateC27H46O4PlasticizerKnown for lower volatilityNonanedioic acid, diisooctyl esterC25H48O4Plasticizer, lubricantLower toxicity profile compared to phthalates

Nonanedioic acid, diisooctyl ester stands out due to its lower toxicity compared to traditional phthalate-based plasticizers while still providing effective performance in its applications.

XLogP3

8.5

Other CAS

26544-17-2
106-03-6

Wikipedia

Diisooctyl azelate

General Manufacturing Information

Nonanedioic acid, 1,9-diisooctyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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